Ensaculin

Descripción general

Descripción

Mecanismo De Acción

Ensaculin, also known as Anseculin, is a drug from the coumarin family that has been researched as a potential treatment for dementia . This article provides a comprehensive review of its mechanism of action.

Target of Action

This compound acts on a number of receptor systems. It has high affinities to serotonergic 5-HT1A and 5-HT7 receptors, adrenergic α1, and dopaminergic D2 and D3 receptors . These receptors play crucial roles in various neurotransmitter systems, which are essential for normal brain function.

Mode of Action

This compound is characterized as a weak NMDA receptor-operated channel blocker . It also acts as an agonist for the 5-HT1A receptor . By interacting with these targets, this compound can influence neurotransmission and potentially improve cognitive function.

Pharmacokinetics

It’s known that the compound has an elimination half-life of 137 hours , which suggests a relatively long duration of action.

Result of Action

This compound has shown promising nootropic effects in animal studies . It exhibited neuroprotective activities in an NMDA toxicity model and neurotrophic effects in primary cultured rat brain cells . These effects suggest that this compound could potentially enhance cognitive function and provide neuroprotection.

Análisis Bioquímico

Biochemical Properties

Ensaculin interacts with several enzymes, proteins, and other biomolecules. It has been found to have high affinities to serotonergic 5-HT1A and 5-HT7 receptors, adrenergic α1, and dopaminergic D2 and D3 receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound exhibits neuroprotective activities in an NMDA toxicity model and neurotrophic effects in primary cultured rat brain cells . It influences cell function by acting on various receptor systems, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a weak NMDA receptor-operated channel blocker . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits memory-enhancing effects in paradigms of passive and conditioned avoidance in both normal and artificially amnesic rodents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not fully documented, animal studies have shown promising nootropic effects .

Metabolic Pathways

It is known that this compound acts on a number of receptor systems, which suggests that it may be involved in several metabolic pathways .

Transport and Distribution

Given its interactions with various receptors, it is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation .

Subcellular Localization

Given its interactions with various receptors, it is likely that it is directed to specific compartments or organelles within the cell .

Métodos De Preparación

The synthesis of Ensaculin involves several steps, starting with the preparation of the coumarin core. The synthetic route typically includes:

Step 1: Formation of the coumarin core through a Pechmann condensation reaction.

Step 2: Introduction of the methoxy groups via methylation reactions.

Step 3: Attachment of the piperazine moiety through nucleophilic substitution reactions.

Step 4: Final purification and crystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Ensaculin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the this compound molecule.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound to study coumarin derivatives and their reactions.

Biology: Investigated for its effects on neurotransmitter systems and neuroprotection.

Comparación Con Compuestos Similares

Ensaculin can be compared to other compounds with similar pharmacological profiles:

Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.

Huperzine A: A natural compound with neuroprotective properties.

TV-3326 (Ladostigil): A compound with both acetylcholinesterase inhibitory and neuroprotective effects.

Donepezil: A widely used acetylcholinesterase inhibitor for Alzheimer’s disease.

Uniqueness: This compound’s unique combination of NMDA receptor antagonism and 5-HT1A receptor agonism sets it apart from these other compounds, which primarily focus on acetylcholinesterase inhibition

Actividad Biológica

Ensaculin, also known as KA-672 HCl, is a novel compound classified as a benzopyranone derivative with significant implications in the treatment of dementia and other neurodegenerative disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, neuroprotective effects, and potential therapeutic applications.

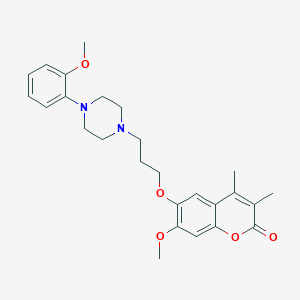

This compound is characterized by its unique chemical structure, which includes a benzopyranone core substituted with a piperazine moiety. This structural configuration is crucial for its interaction with various neurotransmitter systems. The compound has been shown to act primarily on:

- Serotonergic Receptors : High affinity for 5-HT(1A) and 5-HT(7) receptors.

- Adrenergic Receptors : Notably interacts with adrenergic alpha(1) receptors.

- Dopaminergic Receptors : Exhibits binding to D(2) and D(3) receptors.

These interactions suggest that this compound may exert multifaceted effects on neurotransmission, potentially enhancing cognitive functions and providing neuroprotection .

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, particularly in models of excitotoxicity. It has been demonstrated to mitigate NMDA-induced neuronal damage in vitro, suggesting its potential as a neuroprotective agent. This effect is attributed to its ability to act as a weak NMDA receptor antagonist, which may help stabilize neuronal activity under pathological conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies and Clinical Implications

Several studies have explored the efficacy of this compound in preclinical models. For instance, a study involving artificially amnesic rodents showed that administration of this compound significantly improved memory retention compared to control groups. These findings underscore the compound's potential utility in treating cognitive deficits associated with dementia .

In another investigation, this compound was assessed for its ability to promote neurotrophic effects in primary cultured rat brain cells. The results indicated that this compound not only supports neuronal survival but also enhances neurite outgrowth, further solidifying its role as a candidate for neurodegenerative disease therapy .

Future Directions

Given the promising biological activity of this compound, future research should focus on:

- Clinical Trials : Conducting human clinical trials to evaluate its efficacy and safety profile in patients with Alzheimer's disease and other forms of dementia.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its neuroprotective effects.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity towards specific receptor targets.

Propiedades

IUPAC Name |

7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3/h5-6,8-9,16-17H,7,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELZLMTAPJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870034 | |

| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155773-59-4 | |

| Record name | 7-Methoxy-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155773-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ensaculin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENSACULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869PGR00AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.